![molecular formula C13H10ClNO B14009561 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol CAS No. 29644-82-4](/img/structure/B14009561.png)
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and benzaldehyde. The reaction is carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antidiabetic activities.
Industry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol involves its interaction with biological molecules. As a Schiff base, it can form complexes with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial and antidiabetic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-[(4-hydroxyphenyl)imino]methylphenol
- 4-[(4-dimethylamino)benzylidene]amino]phenol
- 4-[(3-nitrobenzylidene)amino]phenol
- 4-[(thiophen-2-ylmethylene)amino]phenol
- 4-[(e)-3-phenylallylidene]amino]phenol
Uniqueness
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is unique due to its specific substitution pattern and the presence of both chloro and phenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
29644-82-4 |
|---|---|
Fórmula molecular |
C13H10ClNO |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
2-(benzylideneamino)-4-chlorophenol |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-7-13(16)12(8-11)15-9-10-4-2-1-3-5-10/h1-9,16H |
Clave InChI |
FGJAPOYTPXTLPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
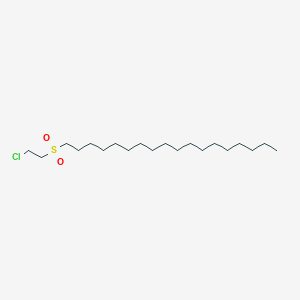
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
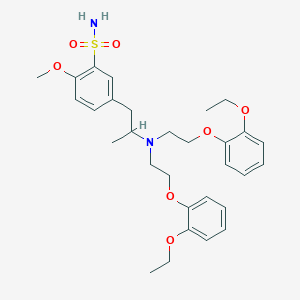
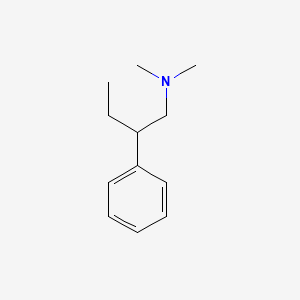
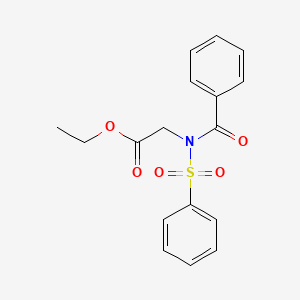
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)

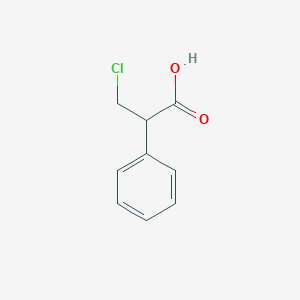
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
![2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14009534.png)
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
